molecular formula C13H16BFN2O2 B11753619 5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole

5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole

Cat. No.: B11753619
M. Wt: 262.09 g/mol
InChI Key: AWGBUHNUYYZXRQ-UHFFFAOYSA-N
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Description

5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a fluorine atom and a dioxaborolane group attached to a benzodiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, while the dioxaborolane group facilitates its participation in cross-coupling reactions. These interactions lead to the formation of various products through the activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzodiazole is unique due to its specific combination of a fluorine atom and a dioxaborolane group attached to a benzodiazole ring. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H16BFN2O2

Molecular Weight

262.09 g/mol

IUPAC Name

5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-10-11(6-9(8)15)17-7-16-10/h5-7H,1-4H3,(H,16,17)

InChI Key

AWGBUHNUYYZXRQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N=CN3

Origin of Product

United States

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